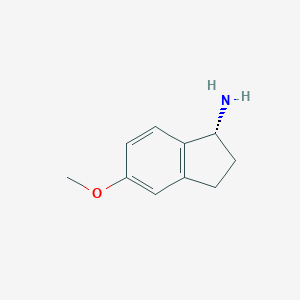

(R)-5-甲氧基-2,3-二氢-1H-茚-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

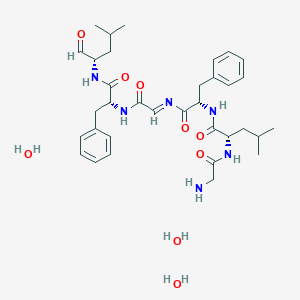

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a compound that is of interest due to its potential dopaminergic activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been reported using a multi-step process starting from 2-naphthoic acid. The process involves bromination, esterification, substitution with NaOMe in the presence of CuI, the Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the formation of the biologically active compound as a hydrogen chloride salt . This synthesis route could potentially be adapted for the synthesis of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Although the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is not directly discussed, the structure of indenyl-ligated rhodium(III) complexes has been studied . These complexes are synthesized using a high-yielding procedure that could provide insights into the coordination chemistry and structural aspects of indenyl-based compounds. This information might be useful when considering the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine.

Chemical Reactions Analysis

The indenyl-ligated rhodium(III) catalyst is reported to be effective in catalytic reductive amination using carbon monoxide as a reducing agent . This reaction is significant as it provides a method for the synthesis of alkylated amines. The use of water as a solvent was found to be optimal for this reaction. Such catalytic systems could potentially be applied to the synthesis or functionalization of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine.

Physical and Chemical Properties Analysis

科学研究应用

手性衍生试剂

(R)-5-甲氧基-2,3-二氢-1H-茚-1-胺已被用作手性衍生试剂。这种应用在通过1H NMR区分对映异构体的醇和胺方面具有重要意义。确定对映异构体纯度并确定对映异构体醇和胺的绝对构型的能力是这种应用的关键方面(Miyano et al., 1989)。

褪黑激动剂

一系列新型苯并环己烯衍生物,包括(R)-5-甲氧基-2,3-二氢-1H-茚-1-胺,已被合成并评估其与褪黑素受体的结合亲和力。这项研究对于了解这些化合物在睡眠障碍和昼夜节律异常中的潜在治疗用途至关重要(Fukatsu et al., 2002)。

不对称氢化反应

已经探索了包括(R)-5-甲氧基-2,3-二氢-1H-茚-1-胺在内的衍生物的不对称氢化反应。这个过程对于生产具有各种应用的光学活性胺在制药和化学合成中至关重要(Maj et al., 2016)。

与5-HT1A受体的相互作用

已进行了(R)-5-甲氧基-2,3-二氢-1H-茚-1-胺与5-HT1A受体相互作用的研究。这种受体在神经科学和药理学中具有重要意义,特别是在理解和治疗抑郁症和焦虑症等疾病方面(Hammarberg et al., 2000)。

亲核进攻研究

已对甲氧基离子和胺对铂(II)-配位异氰基的亲核进攻进行了研究,使用了包括(R)-5-甲氧基-2,3-二氢-1H-茚-1-胺在内的化合物。这些研究对于理解配位化学中的反应机制至关重要(Canovese et al., 1997)。

安全和危害

This would involve studying the compound’s toxicity, including any known health effects, safety precautions that should be taken when handling it, and procedures for dealing with spills or exposure.

未来方向

This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

Please note that this is a general outline and the specific details would depend on the particular compound . For “®-5-Methoxy-2,3-dihydro-1H-inden-1-amine”, more specific information would likely require further research or experimentation.

属性

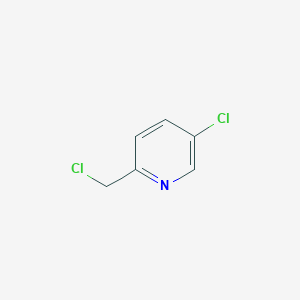

IUPAC Name |

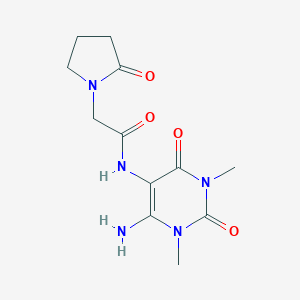

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHMCGHGLLTIN-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)